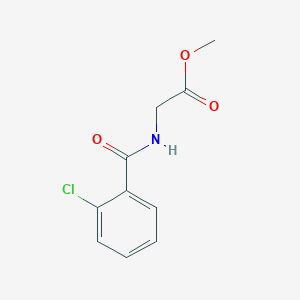![molecular formula C19H18N2O2 B3861393 (4Z)-2-benzyl-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B3861393.png)
(4Z)-2-benzyl-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one
Overview
Description
(4Z)-2-benzyl-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one is a nitrogen-containing heterocyclic compound It is characterized by a pyrazolone core structure with benzyl and methoxyphenyl substituents
Preparation Methods
The synthesis of (4Z)-2-benzyl-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one typically involves the condensation of 4-methoxybenzaldehyde with 2-benzyl-5-methylpyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
(4Z)-2-benzyl-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(4Z)-2-benzyl-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (4Z)-2-benzyl-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds to (4Z)-2-benzyl-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one include:
2-benzyl-5-methylpyrazol-3-one: Lacks the methoxyphenyl substituent, resulting in different chemical and biological properties.
4-methoxybenzaldehyde: A precursor in the synthesis, but lacks the pyrazolone core.
Dichloroanilines: While structurally different, they share some similar applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(4Z)-2-benzyl-4-[(4-methoxyphenyl)methylidene]-5-methylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-18(12-15-8-10-17(23-2)11-9-15)19(22)21(20-14)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZESONXFMWKZCC-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)OC)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


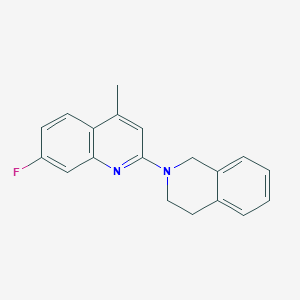
![N-[(E)-Cyclohexylmethyleneamino]-2-methyl-furan-3-carboxamide](/img/structure/B3861321.png)
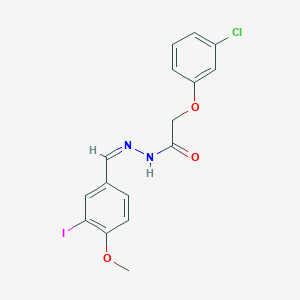
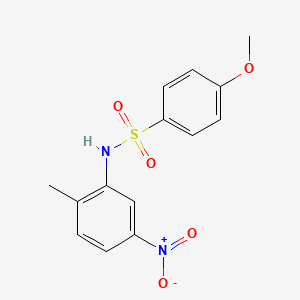

![N-[(3,5-dimethoxyphenyl)methyl]-3,5-dimethylaniline](/img/structure/B3861350.png)
![2-[6-(2-Bromophenoxy)hexylamino]ethanol](/img/structure/B3861360.png)
![4-[(E)-({2-[(2-METHYLPROPYL)CARBAMOYL]ACETAMIDO}IMINO)METHYL]BENZOIC ACID](/img/structure/B3861371.png)
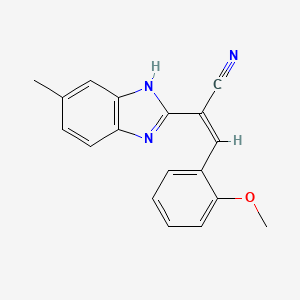
![N'-[1-(2-furyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861386.png)
![N-({N'-[(E)-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2,4-DIMETHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B3861400.png)
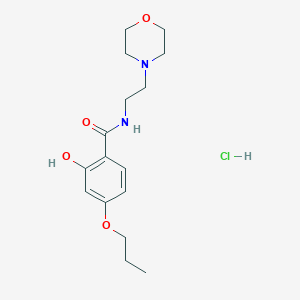
![N-(3,4-dimethylphenyl)-2-oxo-2-{(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}acetamide](/img/structure/B3861418.png)
